molecular formula C10H10N2S B1449105 4-Amino-8-methyl-1,2-dihydroquinoline-2-thione CAS No. 360078-60-0

4-Amino-8-methyl-1,2-dihydroquinoline-2-thione

Cat. No.: B1449105
CAS No.: 360078-60-0
M. Wt: 190.27 g/mol
InChI Key: HEUXZCNVPPDKRX-UHFFFAOYSA-N
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Description

4-Amino-8-methyl-1,2-dihydroquinoline-2-thione is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂S. It is known for its unique structure, which includes a quinoline core substituted with an amino group at the 4-position, a methyl group at the 8-position, and a thione group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methyl-1,2-dihydroquinoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminoacetophenone with elemental sulfur and ammonium acetate in the presence of a suitable solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-8-methyl-1,2-dihydroquinoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-8-methyl-1,2-dihydroquinoline-2-thione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with cellular processes critical for the survival and proliferation of pathogens and cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thione group at the 2-position is particularly noteworthy, as it can participate in various chemical reactions that are not possible with other quinoline derivatives .

Properties

IUPAC Name

4-amino-8-methyl-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUXZCNVPPDKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-8-methyl-1,2-dihydroquinoline-2-thione
Reactant of Route 2
4-Amino-8-methyl-1,2-dihydroquinoline-2-thione
Reactant of Route 3
4-Amino-8-methyl-1,2-dihydroquinoline-2-thione
Reactant of Route 4
4-Amino-8-methyl-1,2-dihydroquinoline-2-thione
Reactant of Route 5
4-Amino-8-methyl-1,2-dihydroquinoline-2-thione
Reactant of Route 6
4-Amino-8-methyl-1,2-dihydroquinoline-2-thione

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